![molecular formula C24H25ClN4O3S B2596079 1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide CAS No. 1209212-03-2](/img/structure/B2596079.png)
1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide” is a complex organic molecule. It is a potent and selective, peripherally acting inverse agonist of the cannabinoid (CB 1 R) receptor . This compound has great potential in the treatment of metabolic disorders like type 2 diabetes, obesity, and nonalcoholic steatohepatitis .
Synthesis Analysis
The synthesis of this compound involves several steps. Starting from 4-chlorobenzoic acid, the compound is synthesized in six steps. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5- (4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol . Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .
Molecular Structure Analysis
The molecular structure of this compound is complex and contains several functional groups. The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were monitored by thin layer chromatography, carried out on 0.3 mm silica gel F-254 (Merck) plates using UV light ZF-2 (253.7 and 365.0 nm) for detection .
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
One study explored the molecular interaction of a closely related antagonist with the CB1 cannabinoid receptor. This research utilized conformational analysis and developed unified pharmacophore models for CB1 receptor ligands. It highlights the significance of understanding the molecular interactions and binding mechanisms of such compounds, which can be crucial for drug discovery and development in targeting specific receptors (Shim et al., 2002).
Structure-Activity Relationships
Another study focused on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This research is vital for designing more effective and selective cannabinoid receptor antagonists, potentially offering therapeutic benefits in various medical conditions (Lan et al., 1999).
Antimicrobial Activity
Research on heterocyclic compounds based on similar structures has demonstrated antimicrobial activity. These findings are important for developing new antimicrobial agents, which is increasingly relevant due to rising antibiotic resistance (El‐Emary et al., 2002).
Cannabinoid Receptor Antagonism
Investigations into the synthesis and pharmacological testing of biaryl pyrazole sulfonamide derivatives highlight the potential for CB1 receptor antagonism. This research contributes to the understanding of cannabinoid receptors and their antagonists, which is crucial for developing treatments for conditions like obesity, addiction, and pain (Srivastava et al., 2008).
Radioligand Binding Analysis
Studies have also focused on the binding of radiolabeled analogs of similar compounds in the mouse brain. This type of research is instrumental in understanding how these compounds interact with the brain's cannabinoid receptors and could be useful in developing diagnostic tools or treatments for neurological disorders (Gatley et al., 1996).
Mechanism of Action
Target of Action
The primary targets of 1-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide are the Mitogen-activated protein kinase 1 and Mitogen-activated protein kinase 10 . These kinases play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.
Mode of Action
1-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of the Mitogen-activated protein kinases by 1-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide affects various biochemical pathways. These include pathways involved in cell growth and differentiation, as well as apoptosis . The downstream effects of these disruptions can lead to changes in cell behavior and function.
Result of Action
The molecular and cellular effects of 1-(4-chlorobenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide’s action include changes in cell growth and differentiation, as well as the induction of apoptosis . These effects result from the compound’s inhibition of its target kinases and the subsequent disruption of the cellular processes they regulate.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O3S/c25-18-9-11-20(12-10-18)33(31,32)28-15-13-17(14-16-28)24(30)26-23-21-7-4-8-22(21)27-29(23)19-5-2-1-3-6-19/h1-3,5-6,9-12,17H,4,7-8,13-16H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMSYYUNTLTXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide](/img/structure/B2595998.png)
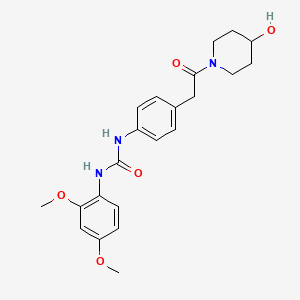
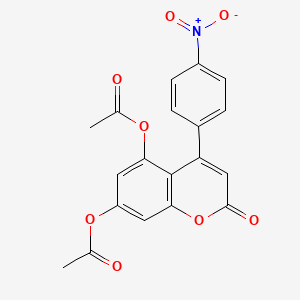
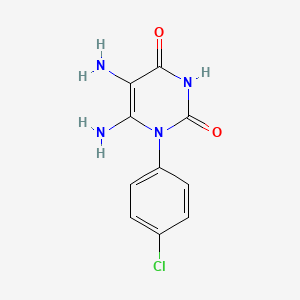
![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2596002.png)
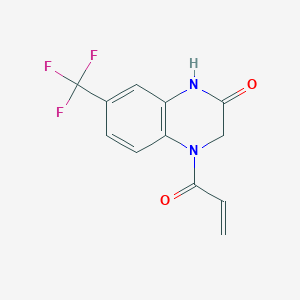

![5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2596007.png)
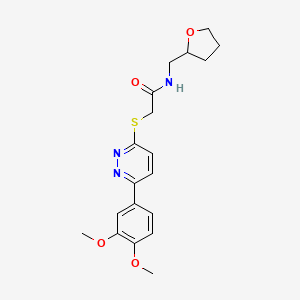
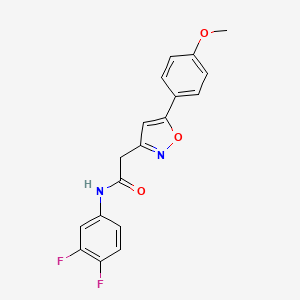
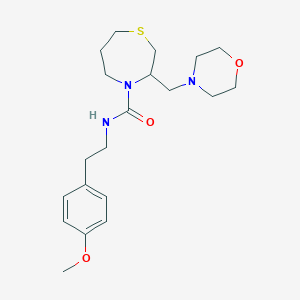
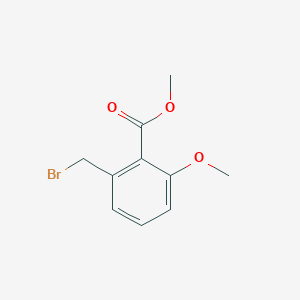

![Tert-butyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate](/img/structure/B2596019.png)
